molecular formula C7H10O3 B155172 Methyl 1-acetylcyclopropanecarboxylate CAS No. 38806-09-6

Methyl 1-acetylcyclopropanecarboxylate

Cat. No. B155172
Key on ui cas rn: 38806-09-6
M. Wt: 142.15 g/mol
InChI Key: JXBAKCMWFYJKGF-UHFFFAOYSA-N
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Patent
US06613935B2

Procedure details

A total of 662.4 g of potassium carbonate, 1161.2 g of 1,2-dichloroethane, 696.7 g of N,N-dimethylacetamide, 33.2 g of potassium iodide, and 464.5 g of methyl acetoacetate were mixed, followed by a reaction at 100° C. for 13 hours. The reaction mixture was cooled to room temperature and was filtrated, the resulting filtrate was washed with two portions of 5% by weight hydrochloric acid, and the organic layer was washed with water. The washing with the aqueous layer was extracted with 999.7 g of 1,2-dichloroethane. The extract with the organic layer was concentrated under a reduced pressure to distill off 1,2-dichloroethane, was subjected to distillation under a reduced pressure and thereby yielded 160.1 g of methyl 1-acetyl-1-cyclopropanecarboxylate as a colorless liquid as a fraction at 75° C./20 mmHg.
Quantity
662.4 g
Type
reactant
Reaction Step One
Quantity
1161.2 g
Type
reactant
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
464.5 g
Type
reactant
Reaction Step One
Quantity
696.7 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Cl[CH2:8][CH2:9]Cl.[I-].[K+].[C:13]([O:19][CH3:20])(=[O:18])[CH2:14][C:15]([CH3:17])=[O:16]>CN(C)C(=O)C>[C:15]([C:14]1([C:13]([O:19][CH3:20])=[O:18])[CH2:9][CH2:8]1)(=[O:16])[CH3:17] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
662.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1161.2 g
Type
reactant
Smiles
ClCCCl
Name
Quantity
33.2 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
464.5 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
696.7 g
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by a reaction at 100° C. for 13 hours
Duration
13 h
FILTRATION
Type
FILTRATION
Details
was filtrated
WASH
Type
WASH
Details
the resulting filtrate was washed with two portions of 5% by weight hydrochloric acid
WASH
Type
WASH
Details
the organic layer was washed with water
EXTRACTION
Type
EXTRACTION
Details
The washing with the aqueous layer was extracted with 999.7 g of 1,2-dichloroethane
EXTRACTION
Type
EXTRACTION
Details
The extract with the organic layer
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under a reduced pressure
DISTILLATION
Type
DISTILLATION
Details
to distill off 1,2-dichloroethane
DISTILLATION
Type
DISTILLATION
Details
was subjected to distillation under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 160.1 g
YIELD: CALCULATEDPERCENTYIELD 28.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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